トランス-N,O-ビス(ベンジルオキシカルボニル) 3-ヒドロキシ-2-(2-オキソプロピル)ピペリジン

説明

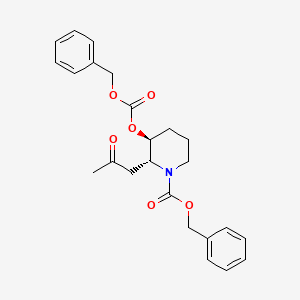

trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine: is a complex organic compound with the molecular formula C24H27NO6 and a molecular weight of 425.47 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .

科学的研究の応用

trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of enzyme mechanisms and protein interactions.

Industry: Used in the development of new materials and chemical processes

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry .

Industrial Production Methods

化学反応の分析

Types of Reactions

trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyloxycarbonyl groups.

Substitution: The benzyloxycarbonyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce more saturated derivatives .

作用機序

The mechanism of action of trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl groups can act as protecting groups, allowing the compound to selectively interact with certain biological molecules. The piperidine ring provides a stable scaffold for these interactions, facilitating the study of complex biochemical pathways .

類似化合物との比較

Similar Compounds

trans-N-Benzyloxycarbonyl 3-Hydroxy-2-(2-oxopropyl)piperidine: Similar structure but lacks the second benzyloxycarbonyl group.

trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine derivatives: Various derivatives with modifications to the benzyloxycarbonyl groups or the piperidine ring.

Uniqueness

The uniqueness of trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine lies in its dual benzyloxycarbonyl groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly useful in research applications where precise control over chemical reactions is required .

生物活性

trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine, with the CAS number 1091605-46-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic implications.

- Molecular Formula : C24H27NO6

- Molecular Weight : 425.47 g/mol

- Structural Characteristics : The compound features a piperidine ring substituted with benzyloxycarbonyl groups and a ketone moiety, which are crucial for its biological activity.

Synthesis

The synthesis of trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine typically involves the reaction of piperidine derivatives with benzyloxycarbonyl chloride under controlled conditions. The process can be optimized to yield high purity and yield rates.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

1. Antioxidant Activity

Research indicates that derivatives of piperidine compounds exhibit significant antioxidant properties. These activities are assessed using in vitro assays that measure the ability to scavenge free radicals.

2. Cytotoxicity

In vitro studies have demonstrated that trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine exhibits cytotoxic effects against several cancer cell lines, including:

- RKO (colorectal cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| MCF-7 | 78.72 |

| HeLa | 49.79 |

These values indicate a promising potential for further development as an anticancer agent .

3. Leishmanicidal Activity

The compound has also shown efficacy against Leishmania mexicana, with IC50 values below 1 µM, suggesting strong leishmanicidal properties comparable to standard treatments like amphotericin B .

The mechanisms underlying the biological activities of trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine are still being elucidated. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and by disrupting mitochondrial function . Additionally, its antioxidant properties may stem from its ability to modulate oxidative stress pathways.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Cancer Treatment : A study evaluated the cytotoxic effects on various cancer cell lines, revealing that treatment with trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine resulted in significant cell death compared to untreated controls.

- Leishmaniasis Management : In vitro assays demonstrated that this compound effectively inhibited the growth of Leishmania parasites, suggesting its potential as a treatment for leishmaniasis.

特性

IUPAC Name |

benzyl (2R,3S)-2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-18(26)15-21-22(31-24(28)30-17-20-11-6-3-7-12-20)13-8-14-25(21)23(27)29-16-19-9-4-2-5-10-19/h2-7,9-12,21-22H,8,13-17H2,1H3/t21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKLNTHVFMHRLV-YADHBBJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)OC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)OC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747157 | |

| Record name | Benzyl (2R,3S)-3-{[(benzyloxy)carbonyl]oxy}-2-(2-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1091605-46-7 | |

| Record name | Benzyl (2R,3S)-3-{[(benzyloxy)carbonyl]oxy}-2-(2-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。